molecular formula C18H16N2O3 B2641933 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-13-9

2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2641933
CAS No.: 70598-13-9
M. Wt: 308.337
InChI Key: IIVBHUZWOHMSMY-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid” is a complex organic molecule. It is related to 4-methoxyphenylacetic acid, which is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . This compound is used as an intermediate for pharmaceuticals and other organic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The compound is likely to have a pyrazole ring, which is a five-membered ring with two nitrogen atoms, as well as phenyl groups and a methoxy group .

Scientific Research Applications

Synthesis and Chemical Properties

Acylation of Amines and Pyrazole The compound [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, closely related to the queried compound, has been synthesized through the hydrolysis of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetonitrile. It was further used to prepare acyl chloride, which yielded new amides and 1-acylpyrazole upon interaction with amines and pyrazole, indicating its potential as a precursor for other chemical compounds (Arutjunyan et al., 2013).

Biological Applications

Antimicrobial Properties A series of compounds, including those with a structure similar to the queried compound, were synthesized and demonstrated to possess significant antimicrobial properties. These compounds were effective against various microbial strains, and the presence of a methoxy group in the compound was linked to higher antimicrobial activity (Kumar et al., 2012).

Antiviral and Cytotoxicity Evaluation Phenoxy acetic acid-derived pyrazolines, structurally similar to the compound , were synthesized and tested for their in vitro cytotoxicity and antiviral activity. Although they did not show specific antiviral activity, one of the compounds exhibited significant cytotoxicity in human embryonic lung cells, suggesting potential use in other biological applications (Yar et al., 2009).

Corrosion Inhibition Pyrazoline derivatives, including ones structurally akin to the queried compound, demonstrated high inhibition efficiencies in protecting mild steel from corrosion in acidic solutions. This inhibitory action is attributed to physical and chemical adsorption on the metal surface, indicating the compound's utility in industrial applications (Lgaz et al., 2020).

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-9-7-13(8-10-16)18-14(11-17(21)22)12-20(19-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBHUZWOHMSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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